molecular formula C5H8O<br>(CH3)2C(OH)CCH<br>C5H8O B105114 2-Methyl-3-butyn-2-OL CAS No. 115-19-5

2-Methyl-3-butyn-2-OL

Cat. No.: B105114
CAS No.: 115-19-5
M. Wt: 84.12 g/mol
InChI Key: CEBKHWWANWSNTI-UHFFFAOYSA-N
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Description

2-Methyl-3-butyn-2-OL is an organic compound with the molecular formula HC≡CC(CH₃)₂OH. It is a colorless liquid classified as an alkynyl alcohol. This compound is notable for its use as an intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

2-Methyl-3-butyn-2-ol (MBY) is primarily used as a precursor in various chemical reactions . It is involved in the Mannich reaction and can undergo selective semihydrogenation to produce fine chemicals . It is also used in the synthesis of aryl-2-methyl-3-butyn-2-ols via Pd-catalyzed Sonogashira coupling reaction with various aryl bromides .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it can undergo a selective semihydrogenation reaction to produce 2-Methyl-3-buten-2-ol (MBE), an important intermediate in the synthesis of vitamin A . This reaction is catalyzed by Pd/γ-Al 2 O 3 .

Biochemical Pathways

MBY is involved in several biochemical pathways. It can undergo semihydrogenation to 2-methyl-3-buten-2-ol (MBE) or full hydrogenation to 2-methyl-2-butanol (MBA) . MBE is an important intermediate in the synthesis of vitamin A . MBY is also a precursor to terpenes and terpenoids .

Result of Action

The primary result of MBY’s action is the production of other chemicals through various reactions. For example, it can be selectively semihydrogenated to produce MBE, an important intermediate in the synthesis of vitamin A . It can also be used to synthesize aryl-2-methyl-3-butyn-2-ols .

Action Environment

The action of MBY is influenced by various environmental factors. For instance, the selective semihydrogenation of MBY to MBE is affected by the presence of a Pd/γ-Al 2 O 3 catalyst . The nature of the stabilizer, the stabilizer/metal molar ratio, and activation conditions can also influence the catalytic behavior of the samples .

Preparation Methods

2-Methyl-3-butyn-2-OL is typically synthesized through the condensation of acetylene and acetone. This reaction can be promoted using either a base (Favorskii reaction) or Lewis acid catalysts . Industrial production often involves the use of catalysts to enhance the reaction efficiency and selectivity. For instance, PdZn/TiO₂ catalysts have been employed for the selective hydrogenation of this compound .

Chemical Reactions Analysis

2-Methyl-3-butyn-2-OL undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Methyl-3-butyn-2-OL can be compared with similar compounds such as:

This compound stands out due to its unique combination of an alkynyl group and a hydroxyl group, which makes it a versatile intermediate in various chemical syntheses.

Properties

IUPAC Name

2-methylbut-3-yn-2-ol
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InChI

InChI=1S/C5H8O/c1-4-5(2,3)6/h1,6H,2-3H3
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InChI Key

CEBKHWWANWSNTI-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C#C)O
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Molecular Formula

C5H8O
Record name 2-METHYL-2-HYDROXY-3-BUTYNE
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DSSTOX Substance ID

DTXSID2021949
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Molecular Weight

84.12 g/mol
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Physical Description

2-methyl-2-hydroxy-3-butyne is a colorless to straw yellow liquid. (USCG, 1999), Liquid, Liquid; mp = 2.6 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], COLOURLESS LIQUID.
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Boiling Point

219.2 to 221 °F at 760 mmHg (USCG, 1999), 104-105 °C
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Flash Point

77 °F (USCG, 1999), 20 °C c.c.
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Solubility

Solubility in water: miscible
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Density

0.8672 (USCG, 1999) - Less dense than water; will float, Density (gas): 0.9 kg/m³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.04
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Vapor Density

Relative vapor density (air = 1): 2.9
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Vapor Pressure

16.0 [mmHg], Vapor pressure, kPa at 20 °C: 2
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CAS No.

115-19-5
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Melting Point

36.7 °F (USCG, 1999), 2.6 °C
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Synthesis routes and methods

Procedure details

Starting with 3-(2-bromo-6-methyl-8α-ergolinyl)-1,1-diethylurea, 3-(tetrahydropyran-2-yloxy)-1-propyne yields 3-[9,10-didehydro-6-methyl-2-[3-(tetrahydropyran-2-yloxy)-1-propynyl]-8α-ergolinyl]-1,1-diethylurea (25%) and 3-hydroxy-3-methyl-1-butyne yields 3-[9,10-didehydro-2-(3-hydroxy-3-methyl-1-butynyl)-6-methyl-8α-ergolinyl]-1,1-diethylurea (31%).
Name
3-(2-bromo-6-methyl-8α-ergolinyl)-1,1-diethylurea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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